molecular formula C3H5F3N2 B1320070 3,3,3-Trifluoropropanimidamide CAS No. 49781-44-4

3,3,3-Trifluoropropanimidamide

Cat. No. B1320070
CAS RN: 49781-44-4
M. Wt: 126.08 g/mol
InChI Key: HCWWJFASZVJTOM-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropanimidamide is a chemical compound with the molecular formula C3H5F3N2 . It is available in the form of a powder .


Molecular Structure Analysis

The molecular structure of 3,3,3-Trifluoropropanimidamide can be represented by the InChI code: 1S/C3H5F3N2.ClH/c4-3(5,6)1-2(7)8;/h1H,7-8H2;1H . This indicates that the molecule consists of carbon ©, hydrogen (H), fluorine (F), and nitrogen (N) atoms.


Chemical Reactions Analysis

While specific chemical reactions involving 3,3,3-Trifluoropropanimidamide are not available, it’s known that similar compounds can undergo various chemical reactions, such as cycloaddition reactions .


Physical And Chemical Properties Analysis

3,3,3-Trifluoropropanimidamide is a powder at room temperature . Its molecular weight is 162.54 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found .

Scientific Research Applications

1. Solubility Research for Advanced Refrigeration Systems The solubility of 3,3,3-trifluoropropanimidamide in various ionic liquids has been experimentally determined to explore its potential use in advanced refrigeration systems (ARS). This research could lead to more efficient and environmentally friendly refrigerants .

Pharmaceutical Applications

A bacteria strain capable of degrading 3,3,3-trifluoropropanimidamide has been identified, leading to the discovery of a novel amidase enzyme. This enzyme shows promise for the kinetic resolution of racemic mixtures, which is a crucial step in the production of optically pure pharmaceutical compounds .

Material Science Hydrophobic Mesoporous Silica Synthesis

The compound has been used as a modification agent to synthesize highly hydrophobic mesoporous silica. This material shows potential for adsorption properties, particularly for dibutyl phthalate (DBP), which could have implications for environmental cleanup efforts .

Safety And Hazards

The safety information available indicates that 3,3,3-Trifluoropropanimidamide may pose certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3,3,3-trifluoropropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3N2/c4-3(5,6)1-2(7)8/h1H2,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWWJFASZVJTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594305
Record name 3,3,3-Trifluoropropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoropropanimidamide

CAS RN

49781-44-4
Record name 3,3,3-Trifluoropropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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